molecular formula C16H19BrFN5O B12238997 4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine

4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine

Cat. No.: B12238997
M. Wt: 396.26 g/mol
InChI Key: JQACNKHVKCEXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine is a complex organic compound that features a combination of pyrimidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine typically involves multiple steps:

    Formation of 5-Bromopyrimidine: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of Piperidin-4-yl Methoxy Intermediate: The piperidine ring is introduced by reacting 5-bromopyrimidine with piperidine under basic conditions.

    Fluorination and Methylation: The final steps involve the introduction of fluorine and methyl groups to the pyrimidine ring. This can be done using fluorinating agents like diethylaminosulfur trifluoride (DAST) and methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are typical conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: De-brominated analogs.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may serve as potential inhibitors or activators of specific enzymes or receptors. The presence of fluorine and bromine atoms can enhance binding affinity and selectivity.

Medicine

Medicinally, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and bromine atoms can influence its binding affinity and specificity, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate
  • 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Uniqueness

Compared to similar compounds, 4-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine stands out due to the presence of both fluorine and bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19BrFN5O

Molecular Weight

396.26 g/mol

IUPAC Name

4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-5-fluoro-2,6-dimethylpyrimidine

InChI

InChI=1S/C16H19BrFN5O/c1-10-14(18)15(22-11(2)21-10)24-9-12-3-5-23(6-4-12)16-19-7-13(17)8-20-16/h7-8,12H,3-6,9H2,1-2H3

InChI Key

JQACNKHVKCEXNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=C(C=N3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.